Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate
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Overview
Description
Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(4-trifluoromethyl)phenyl thiazole-5-carboxylic acid with piperazine in the presence of ethyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and is often facilitated by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of this complex molecule .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives .
Scientific Research Applications
Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor. It primarily affects pathways involving oxidative stress and inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Uniqueness
What sets Ethyl 2-piperazine-4-(4-trifluoromethyl)phenyl thiazole-5-carboxylate apart is its trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it more effective in various applications compared to other thiazole derivatives .
Properties
Molecular Formula |
C17H18F3N3O2S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 2-piperazin-1-yl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H18F3N3O2S/c1-2-25-15(24)14-13(11-3-5-12(6-4-11)17(18,19)20)22-16(26-14)23-9-7-21-8-10-23/h3-6,21H,2,7-10H2,1H3 |
InChI Key |
HLGVBKVKFNGPRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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